1-Hydroxy-5-azabenzotriazole
CAS No.: 185839-73-0
Cat. No.: VC20892243
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185839-73-0 |
|---|---|
| Molecular Formula | C5H4N4O |
| Molecular Weight | 136.11 g/mol |
| IUPAC Name | 1-hydroxytriazolo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C5H4N4O/c10-9-5-1-2-6-3-4(5)7-8-9/h1-3,10H |
| Standard InChI Key | YFYIKMFTXUYSEC-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=C1N(N=N2)O |
| Canonical SMILES | C1=CN=CC2=C1N(N=N2)O |
Introduction
Chemical Structure and Properties
Molecular Structure
1-Hydroxy-5-azabenzotriazole features a fused ring system comprising a triazole ring and a pyridine ring. The molecule contains a hydroxyl group attached to the N1 position of the triazole ring, which is crucial for its function as a coupling reagent. The nitrogen at the 5-position distinguishes this compound from other benzotriazole derivatives and contributes to its unique reactivity profile.
Chemical Identification and Physical Properties
The compound is precisely characterized by various chemical identifiers and exhibits specific physical properties that determine its behavior in chemical reactions and synthesis applications.
Table 1: Chemical Identification and Physical Properties of 1-Hydroxy-5-azabenzotriazole
| Property | Value |
|---|---|
| CAS Number | 185839-73-0 |
| IUPAC Name | 1-hydroxytriazolo[4,5-c]pyridine |
| Molecular Formula | C₅H₄N₄O |
| Molecular Weight | 136.11 g/mol |
| Standard InChI | InChI=1S/C5H4N4O/c10-9-5-1-2-6-3-4(5)7-8-9/h1-3,10H |
| Standard InChIKey | YFYIKMFTXUYSEC-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=C1N(N=N2)O |
| Canonical SMILES | C1=CN=CC2=C1N(N=N2)O |
| Appearance | Solid |
| Synonyms | 1H-1,2,3-Triazolo[4,5-c]pyridine,1-hydroxy-(9CI) |
| The physical properties of 1-Hydroxy-5-azabenzotriazole, including its melting point, solubility, and stability, are critical parameters that influence its handling and application in synthesis procedures. The compound generally exhibits good solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used in peptide synthesis. |
Synthesis Methods
Common Synthetic Approaches
The synthesis of 1-Hydroxy-5-azabenzotriazole typically involves reactions between azabenzotriazole derivatives and hydroxyl-containing reagents. Several methodologies have been developed to ensure high-purity production of this compound for peptide synthesis applications.
General Reaction Scheme
The preparation of 1-Hydroxy-5-azabenzotriazole can be achieved through various synthetic routes, with optimization strategies focusing on yield, purity, and scale-up potential. One common approach involves the reaction of 5-azabenzotriazole with an appropriate oxidizing agent to introduce the hydroxyl group at the N1 position.
Purification Techniques
After synthesis, various purification methods including recrystallization, column chromatography, and other techniques are employed to ensure the high purity required for peptide synthesis applications. The purity of the final product is crucial as impurities could interfere with coupling reactions or lead to side products in peptide synthesis.
Applications in Peptide Synthesis
Role as a Coupling Reagent
In peptide synthesis, 1-Hydroxy-5-azabenzotriazole serves as an effective coupling reagent that facilitates the formation of peptide bonds between amino acids. The compound acts by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid.
Mechanism of Action
The mechanism involves the formation of an active ester intermediate, which enhances the electrophilicity of the carbonyl carbon. This activation makes the subsequent nucleophilic attack by the amino group more favorable, leading to efficient peptide bond formation. The unique structure of 1-Hydroxy-5-azabenzotriazole allows it to facilitate this process while minimizing side reactions.
Table 2: Comparison of 1-Hydroxy-5-azabenzotriazole with Related Coupling Reagents
| Property | 1-Hydroxy-5-azabenzotriazole | 1-Hydroxybenzotriazole (HOBt) | 1-Hydroxy-7-azabenzotriazole (HOAt) |
|---|---|---|---|
| CAS Number | 185839-73-0 | 2592-95-2 | 39968-33-7/57115-46-5 |
| Molecular Weight | 136.11 g/mol | 135.12 g/mol | 136.11 g/mol |
| Racemization Suppression | High | Moderate | Very High |
| Coupling Efficiency | Good | Moderate | Excellent |
| Side Reaction Suppression | Effective | Moderate | Highly Effective |
| Application Focus | General peptide synthesis | General peptide synthesis | Difficult couplings, sterically hindered amino acids |
Advantages Over Other Coupling Agents
Racemization Suppression
One of the primary advantages of 1-Hydroxy-5-azabenzotriazole is its ability to suppress racemization during peptide coupling reactions. Racemization is a significant concern in peptide synthesis as it can lead to the formation of undesired stereoisomers, compromising the biological activity and purity of the final peptide product.
Efficiency in Peptide Bond Formation
1-Hydroxy-5-azabenzotriazole enhances the efficiency of peptide bond formation, particularly in challenging coupling scenarios. The compound's structure allows for effective activation of the carboxyl group while minimizing side reactions that could affect yield and purity.
Comparison with Other Triazole-Based Reagents
While related compounds like 1-Hydroxybenzotriazole (HOBt) have been widely used in peptide synthesis, 1-Hydroxy-5-azabenzotriazole offers specific advantages in terms of reactivity and selectivity. Its structure allows for lower racemization rates compared to other reagents like carbodiimides or uronium salts, enhancing its utility in producing high-purity peptides essential for research and therapeutic applications.
Interaction Studies
Compatibility with Amino Acids
Interaction studies involving 1-Hydroxy-5-azabenzotriazole have focused on its compatibility with various amino acids, including those with protected side chains and sterically hindered residues. Research indicates that the compound can effectively interact with different amino acid side chains without leading to significant side reactions.
Synergistic Effects with Other Reagents
Current Research and Future Perspectives
Recent Developments
Current research on 1-Hydroxy-5-azabenzotriazole continues to explore its applications beyond traditional peptide synthesis. Modifications to its structure and integration into new coupling methodologies are areas of active investigation aimed at expanding its utility in the synthesis of complex peptides and peptidomimetics.
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